

physicochemical properties of 5H-Imidazo[5,1-a]isoindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5H-Imidazo[5,1-a]isoindole

Cat. No.: B174278

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5H-Imidazo[5,1-a]isoindole**

Introduction

The **5H-imidazo[5,1-a]isoindole** scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. As a rigid, nitrogen-containing structure, it serves as a valuable core for the design of novel therapeutic agents and functional organic materials. Its derivatives have been explored for a range of biological activities, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy[1]. The unique electronic and structural features of this scaffold also give rise to interesting optical properties, with related compounds showing potential as fluorophores[2][3][4].

This technical guide provides a detailed examination of the core physicochemical properties of the parent **5H-imidazo[5,1-a]isoindole** molecule. Understanding these fundamental characteristics is critical for researchers and drug development professionals to predict its behavior in biological systems, design synthetic routes, and formulate it for various applications. This document synthesizes computational data with established experimental methodologies, offering a framework for the practical assessment of this important heterocyclic system.

Molecular Structure and Foundational Properties

The foundational characteristics of a molecule dictate its interactions and behavior. **5H-Imidazo[5,1-a]isoindole** is a tricyclic aromatic amine with the chemical formula $C_{10}H_8N_2$ [5].

The fusion of the imidazole and isoindole rings creates a unique electronic landscape and a defined three-dimensional shape that is crucial for its biological and physical properties.

Chemical Identifiers:

- IUPAC Name: **5H-imidazo[5,1-a]isoindole**[\[5\]](#)
- CAS Number: 147764-61-2[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₀H₈N₂[\[5\]](#)
- Molecular Weight: 156.18 g/mol [\[5\]](#)[\[7\]](#)

Table 1: Computed Physicochemical Properties of **5H-Imidazo[5,1-a]isoindole**

| Property | Value | Source |
|---------------------------------------|---------------------|---|
| XLogP3 | 1.3 | PubChem [5] [7] |
| Hydrogen Bond Donors | 0 | PubChem [5] [7] |
| Hydrogen Bond Acceptors | 2 | PubChem [5] [7] |
| Rotatable Bond Count | 0 | PubChem [5] [7] |
| Exact Mass | 156.068748264 Da | PubChem [5] [7] |
| Topological Polar Surface Area (TPSA) | 17.8 Å ² | PubChem [5] [7] |

| Heavy Atom Count | 12 | PubChem[\[5\]](#) |

Note: These values are computationally derived and provide an estimate of the compound's properties. Experimental verification is recommended.

Lipophilicity: Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development. It governs a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall pharmacokinetic profile. The

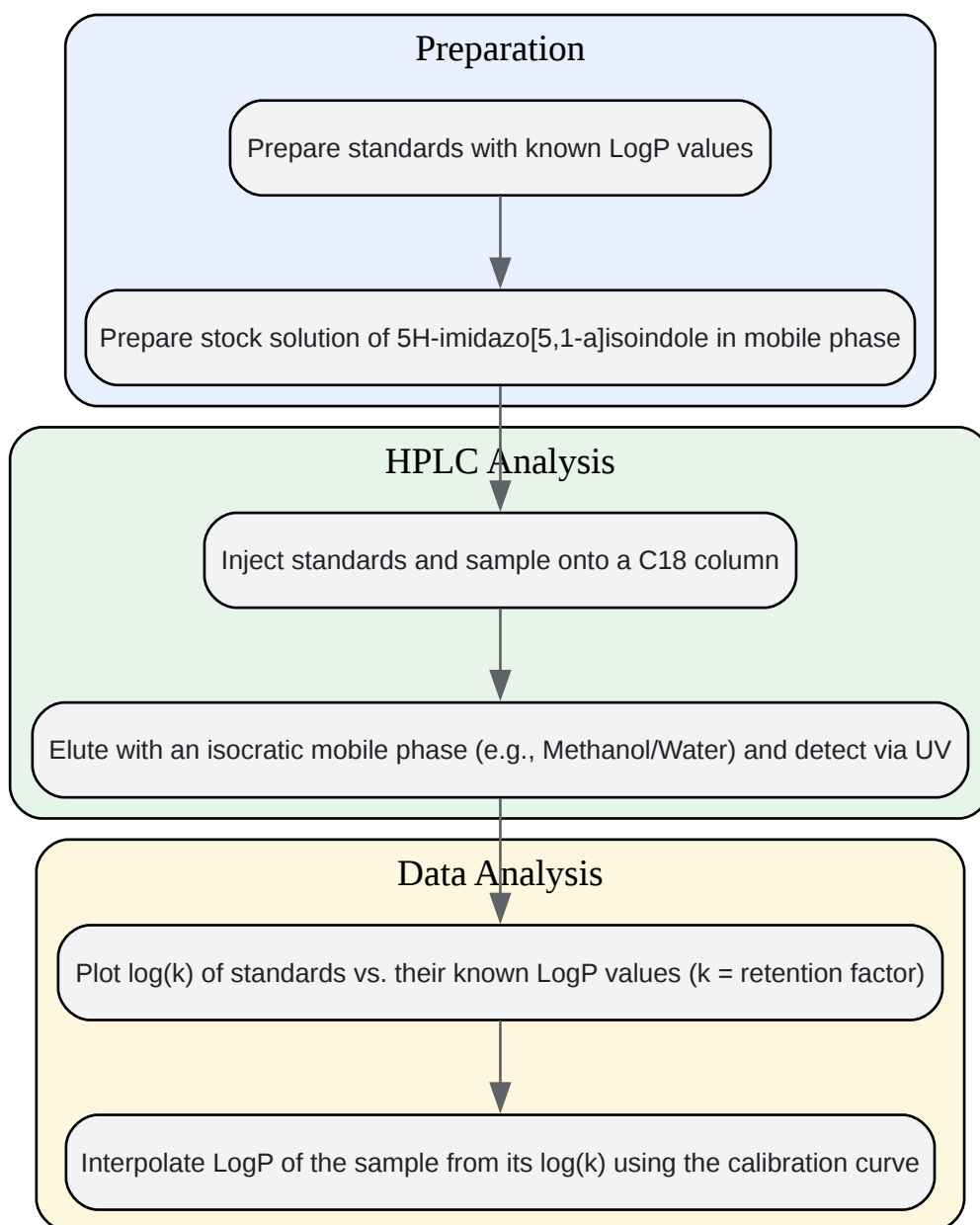
computationally derived XLogP3 value for **5H-imidazo[5,1-a]isoindole** is 1.3, suggesting a balanced character with moderate lipophilicity[5][7]. This value indicates that the compound is likely to have reasonable permeability across cell membranes without being excessively retained in fatty tissues.

For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant measure as it accounts for the different ionization states of the molecule at a given pH[8][9]. Given the presence of a basic nitrogen atom in the imidazole ring, the LogD of **5H-imidazo[5,1-a]isoindole** will be pH-dependent.

Experimental Protocol: HPLC-Based Determination of LogP

A reliable and high-throughput method for experimentally determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC). The causality behind this method is that the retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.

Workflow for LogP Determination via RP-HPLC



[Click to download full resolution via product page](#)

Caption: Workflow for experimental LogP determination using RP-HPLC.

Ionization Constant (pKa): Impact on Solubility and Receptor Binding

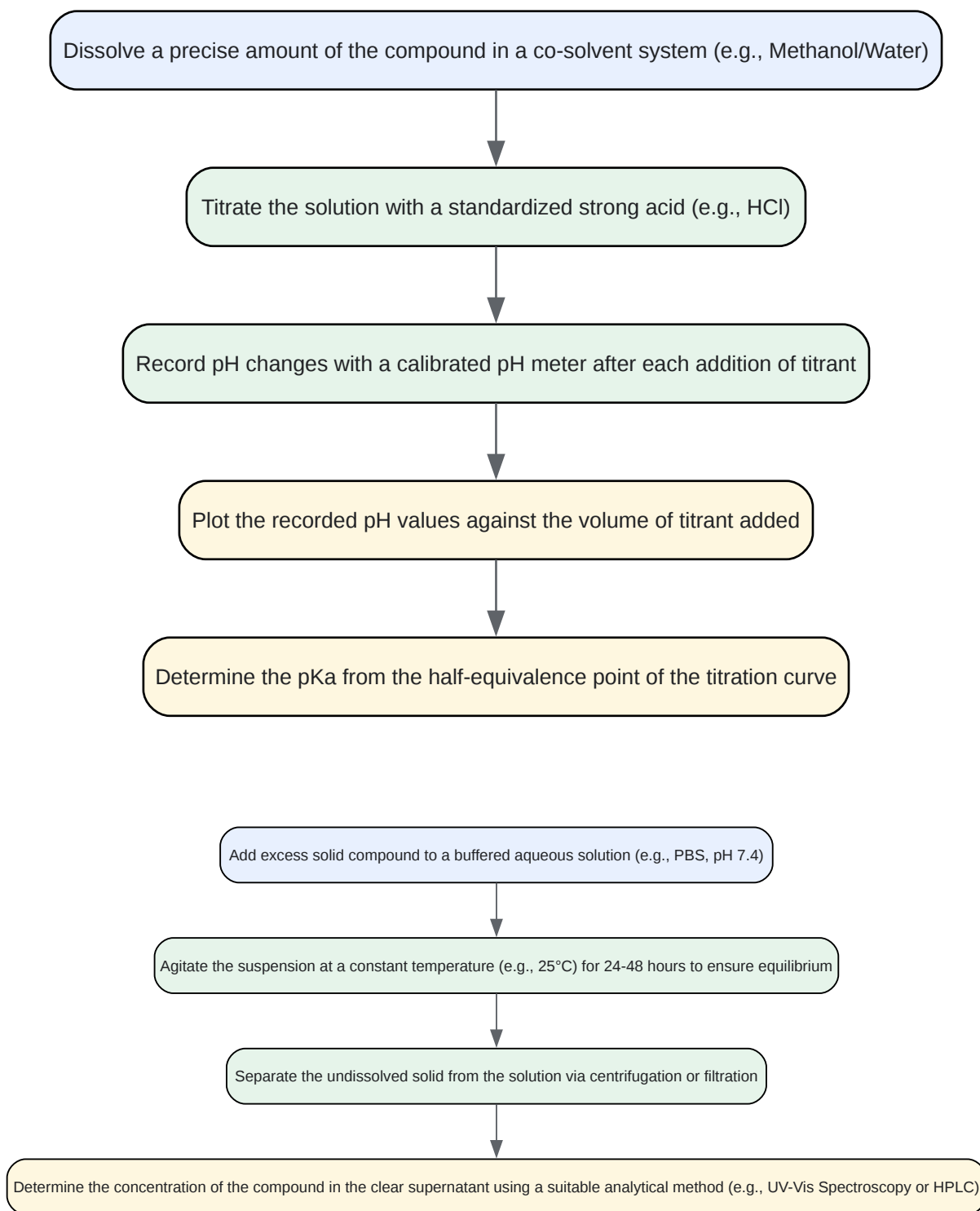
The pKa value defines the strength of an acid or base and is crucial for predicting a molecule's charge state at a given pH. The **5H-imidazo[5,1-a]isoindole** structure contains a basic

nitrogen atom within the imidazole moiety, which is expected to be the primary site of protonation. The pKa of this nitrogen will dictate the compound's solubility in aqueous media (with the protonated form being more soluble) and its ability to interact with biological targets through ionic interactions. While specific experimental pKa data for the parent compound is not widely published, related imidazo[2,1-b][1][5][6]thiadiazole systems have been shown to have pKa values between 2.64 and 2.70, indicating they are weakly basic[8][9].

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Workflow for pKa Determination via Potentiometric Titration



[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask method of solubility determination.

Optical and Spectroscopic Properties

Fused heterocyclic systems like **5H-imidazo[5,1-a]isoindole** often exhibit interesting photophysical properties. Studies on related imidazo[5,1-a]isoquinolines have shown that these compounds can be fluorescent, emitting light in the blue region of the spectrum.[3][4] The quantum yield and emission wavelength are highly sensitive to the nature and position of substituents on the aromatic rings.[3][4] This tunability makes the core scaffold attractive for applications in bio-imaging and as emitter molecules in organic light-emitting diodes (OLEDs). Characterization of these properties typically involves UV-Visible absorption and fluorescence emission spectroscopy.

Conclusion

5H-Imidazo[5,1-a]isoindole is a heterocyclic scaffold with a balanced physicochemical profile that makes it a promising starting point for the development of new chemical entities. Its computed moderate lipophilicity, weak basicity, and rigid structure are key attributes for designing molecules with good membrane permeability and specific biological interactions. While comprehensive experimental data for the parent compound is limited in public literature, this guide provides the theoretical basis and standard experimental protocols necessary for its thorough characterization. By applying these methodologies, researchers can validate computational predictions and build a robust understanding of this scaffold, accelerating its application in drug discovery and materials science.

References

- Title: **5H-Imidazo[5,1-a]isoindole** | C₁₀H₈N₂ | CID 10583021 - PubChem Source: PubChem URL:[[Link](#)]
- Title: 5H-Imidazo[2,1-a]isoindole | C₁₀H₈N₂ | CID 21876632 - PubChem Source: PubChem URL:[[Link](#)]
- Title: Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies Source: PubMed URL:[[Link](#)]
- Title: Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides Source: National Institutes of Health (NIH) URL:[[Link](#)]
- Title: Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits | Request PDF Source: ResearchG
- Title: Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds Source: ResearchG

- Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines Source: Wiley Online Library URL:[Link]
- Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines Source: ResearchG
- Title: Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][5][8]riazole and Imidazo[2,1-b]t[1][5][6]hiadiazole Deriv
- Title: Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][5][8]riazole and Source: Semantic Scholar URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. 5H-Imidazo[5,1-a]isoindole | C₁₀H₈N₂ | CID 10583021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5H-IMIDAZO[5,1-A]ISOINDOLE | CymitQuimica [cymitquimica.com]
- 7. 5H-Imidazo[2,1-a]isoindole | C₁₀H₈N₂ | CID 21876632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [physicochemical properties of 5H-Imidazo[5,1-a]isoindole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174278#physicochemical-properties-of-5h-imidazo-5-1-a-isoindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com